molecular formula C8H10ClF2N B591932 (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS No. 844647-37-6

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B591932
CAS No.: 844647-37-6
M. Wt: 193.622
InChI Key: BWIGKZOWBCNPTI-JEDNCBNOSA-N
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Description

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: The (S)-1-(2,4-Difluorophenyl)ethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reductive amination and resolution processes.

    Purification: Crystallization and recrystallization techniques to ensure high purity.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4-Difluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with different biological activity.

    2,4-Difluorophenylhydrazine hydrochloride: A related compound with different functional groups and applications.

    2,4-Difluorophenylacetic acid: Another related compound with distinct chemical properties and uses.

Uniqueness

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

(1S)-1-(2,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGKZOWBCNPTI-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660767
Record name (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844647-37-6
Record name (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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